![molecular formula C20H18FN3O4S2 B11421708 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11421708.png)
2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Description
2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S2 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound features a complex structure that includes:
- A pyrimidine ring
- A sulfonyl group
- A fluorophenyl acetamide moiety
Molecular Formula
The molecular formula for this compound is C17H19FN2O3S.
- Molecular Weight : 356.41 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Research indicates that compounds similar to This compound may exhibit multitarget pharmacological properties. Specifically, they can act as inhibitors for various enzymes and receptors involved in inflammatory pathways.
Inhibition of COX and LOX Enzymes
Studies have shown that derivatives of sulfonamide compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, a related compound demonstrated IC50 values of 0.011 μM for COX-2 and 0.046 μM for 5-LOX, indicating potent anti-inflammatory activity .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed significant cytotoxic effects. For example, certain derivatives exhibited IC50 values as low as 6.26 μM against HCC827 cells .
Table: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 5.00 |
Compound B | HCC827 | 6.26 |
Compound C | NCI-H358 | 8.00 |
Antimicrobial Activity
In addition to antitumor effects, some derivatives have shown antimicrobial properties against Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus indicated promising results, suggesting potential utility as antimicrobial agents .
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of a structurally similar compound in a rat model of formalin-induced pain. The results showed significant pain relief and reduced edema compared to control groups, supporting the compound's potential as an analgesic agent .
Case Study 2: Anticancer Activity
In a comparative study on the anticancer efficacy of various benzimidazole derivatives, one derivative demonstrated high selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Preliminary data indicate favorable bioavailability and clearance rates in animal models, which are critical for further development into clinical candidates .
Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax | 5807.18 ng/mL |
Clearance (CL) | 3.24 mL/min/kg |
Bioavailability (F) | 96.8% |
Q & A
Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Step 1: Use a fractional factorial design (e.g., Taguchi method) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Step 2: Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry to monitor intermediate purity and adjust reaction conditions in real time .
- Step 3: Apply recrystallization in DMSO/ethanol mixtures to enhance final purity, as solubility data for analogous compounds suggest optimal recovery in polar aprotic solvents .
Q. Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using 2D NMR (e.g., HSQC, HMBC) to confirm the sulfonyl-pyrimidinone linkage and acetamide substitution .
- Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₂₁H₂₀FN₃O₄S₂) with <2 ppm error .
- X-ray Crystallography: If single crystals are obtainable, compare bond lengths/angles to structurally similar sulfonamide-pyrimidinones (e.g., 4ID in ) .
Q. Advanced: How can researchers identify the biological targets of this compound in kinase inhibition studies?
Methodological Answer:
- Step 1: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen for binding to kinase domains (e.g., EGFR, VEGFR) .
- Step 2: Pair computational docking (e.g., AutoDock Vina) with mutagenesis studies to map key binding residues .
- Step 3: Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies on the sulfonyl and fluorophenyl moieties?
Methodological Answer:
- Step 1: Synthesize analogs with halogen substitutions (e.g., Cl, Br) at the 2,5-dimethylbenzenesulfonyl group to assess steric/electronic effects .
- Step 2: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate bioavailability .
- Step 3: Use QSAR models to correlate substituent properties (Hammett σ, π-values) with bioactivity .
Q. Advanced: How can computational modeling predict the reactivity of the thioether linkage under physiological conditions?
Methodological Answer:
- Step 1: Perform density functional theory (DFT) calculations to evaluate the bond dissociation energy (BDE) of the C–S bond in the thioether group .
- Step 2: Simulate hydrolysis pathways using molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water) .
- Step 3: Validate predictions via LC-MS stability assays in buffered solutions (pH 5–8) .
Q. Advanced: How should researchers address contradictory bioactivity data across cell lines?
Methodological Answer:
- Step 1: Normalize data using cell-line-specific parameters (e.g., doubling time, membrane permeability) .
- Step 2: Perform metabolomic profiling to identify interfering metabolites (e.g., glutathione levels affecting thioether stability) .
- Step 3: Use a Bayesian statistical model to quantify uncertainty and identify outliers .
Q. Basic: What experimental designs are optimal for studying the compound’s solubility and formulation stability?
Methodological Answer:
- Step 1: Use a Box-Behnken design to test solubility in co-solvents (e.g., PEG-400, cyclodextrins) .
- Step 2: Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC-UV quantification .
- Step 3: Apply dynamic light scattering (DLS) to assess nanoparticle formulation aggregation .
Q. Advanced: How can researchers elucidate the role of the dihydropyrimidinone ring in metabolic stability?
Methodological Answer:
- Step 1: Synthesize a deuterated analog at the C6 position to track oxidative metabolism via LC-MS/MS .
- Step 2: Use hepatic microsome assays (human/rat) to identify CYP450 isoforms responsible for degradation .
- Step 3: Compare half-life (t₁/₂) in plasma versus S9 fractions to distinguish enzymatic vs. non-enzymatic degradation .
Q. Advanced: What mechanistic studies are needed to resolve regioselectivity in sulfonyl group substitutions?
Methodological Answer:
- Step 1: Employ in situ IR spectroscopy to monitor sulfonation intermediates .
- Step 2: Use DFT to calculate transition-state energies for competing sulfonation pathways .
- Step 3: Validate with X-ray crystallography of key intermediates .
Q. Basic: How can researchers design in vitro assays to predict in vivo toxicity?
Methodological Answer:
- Step 1: Use a tiered approach:
- Step 2: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ to safe dosing ranges .
Properties
Molecular Formula |
C20H18FN3O4S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
XSJUYRUBAAELRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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